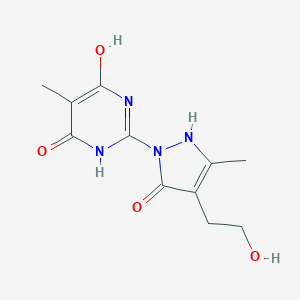
2-(4,6-Dihydroxy-5-methyl-2-pyrimidinyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Dihydroxy-5-methyl-2-pyrimidinyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "DMPO," and it belongs to the class of pyrazolones. DMPO has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
DMPO acts as a spin trap by reacting with free radicals to form stable adducts. This reaction occurs through the donation of an unpaired electron from the free radical to the DMPO molecule. The resulting adduct can be detected and identified using various spectroscopic techniques.
Biochemical and Physiological Effects:
DMPO has been shown to have a wide range of biochemical and physiological effects. In addition to its use as a spin trap, DMPO has been shown to have antioxidant properties and can scavenge reactive oxygen species. DMPO has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPO is its ability to trap free radicals in biological systems. This property has made DMPO a valuable tool for researchers studying oxidative stress and other processes involving free radicals. However, DMPO has some limitations as well. For example, DMPO can react with other molecules besides free radicals, leading to false positives in some experiments.
Future Directions
There are several future directions for research involving DMPO. One potential area of research is the development of new spin traps with improved properties. Another area of research is the use of DMPO in the development of new therapies for diseases involving oxidative stress and inflammation. Finally, DMPO could be used in the development of new diagnostic tools for diseases involving free radicals.
Synthesis Methods
DMPO can be synthesized through a multi-step process involving the reaction of 2,4-dihydroxy-5-methylpyrimidine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with 2-bromoethanol. The final product is obtained through a cyclization reaction using hydrazine hydrate.
Scientific Research Applications
DMPO has been extensively studied for its potential applications in scientific research. One of the most significant applications of DMPO is in the field of free radical research. DMPO can be used as a spin trap to detect and identify free radicals in biological systems. This property has made DMPO a valuable tool for researchers studying oxidative stress, inflammation, and other processes involving free radicals.
properties
Molecular Formula |
C11H14N4O4 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H14N4O4/c1-5-8(17)12-11(13-9(5)18)15-10(19)7(3-4-16)6(2)14-15/h14,16H,3-4H2,1-2H3,(H2,12,13,17,18) |
InChI Key |
GDHUYCXJCDSRLV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(NC1=O)N2C(=O)C(=C(N2)C)CCO)O |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=O)C(=C(N2)C)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopentanamine](/img/structure/B276054.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276055.png)





![Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B276073.png)
![Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether](/img/structure/B276076.png)
![N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine](/img/structure/B276078.png)


![5-Chloro-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B276085.png)